molecular formula C21H16N2O2 B14077581 Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate CAS No. 93376-18-2

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate

Cat. No.: B14077581
CAS No.: 93376-18-2
M. Wt: 328.4 g/mol
InChI Key: KGZSDXHNEWSCQS-UHFFFAOYSA-N
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Description

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorene core, which is a polycyclic aromatic hydrocarbon, substituted with a butyl ester and a dicyanomethylidene group. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate typically involves multiple steps, starting with the preparation of the fluorene core. One common method involves the alkylation of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The resulting butyl-substituted fluorene is then subjected to a cyanoacetylation reaction using cyanoacetic acid and a suitable catalyst to introduce the dicyanomethylidene group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its functional groups. The dicyanomethylidene group can participate in electron transfer reactions, while the ester group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 9-(dicyanomethylidene)-9H-fluorene-4-carboxylate is unique due to the presence of both the dicyanomethylidene and butyl ester groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a versatile compound in various fields of research and industry .

Properties

CAS No.

93376-18-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

butyl 9-(dicyanomethylidene)fluorene-4-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-19(14(12-22)13-23)15-7-4-5-8-16(15)20(17)18/h4-10H,2-3,11H2,1H3

InChI Key

KGZSDXHNEWSCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=C(C#N)C#N

Origin of Product

United States

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